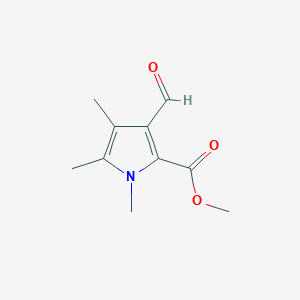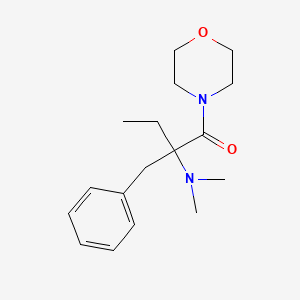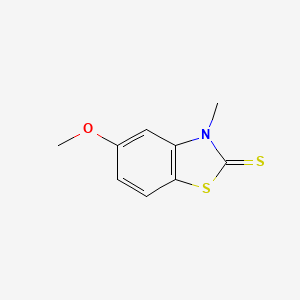
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane is an organosilicon compound with the molecular formula C16H36Si2 This compound is characterized by the presence of two silicon atoms in a three-membered ring structure, with hexyl and methyl groups attached to the silicon atoms
準備方法
The synthesis of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane typically involves the reaction of hexyl and methyl-substituted silanes under specific conditions. One common method involves the use of hexylsilane and methylsilane as starting materials, which are reacted in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the disiletane ring structure. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The hexyl and methyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds. For example, chlorination can replace hydrogen atoms with chlorine atoms, forming chlorosilane derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone
Reducing agents: Lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), organometallic compounds
Major products formed from these reactions include silanol, siloxane, silane, and chlorosilane derivatives.
科学的研究の応用
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of silicon-based ring structures and their reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties and biocompatibility.
Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of electronic components and devices.
作用機序
The mechanism of action of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane involves its interaction with molecular targets and pathways in biological systems. The compound’s silicon atoms can form stable bonds with various functional groups, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane can be compared with other similar organosilicon compounds, such as:
1,3-Dimethyl-1,3-diphenyl-1,3-disiletane: This compound has phenyl groups instead of hexyl groups, which can affect its chemical reactivity and applications.
1,3-Diethyl-1,3-dimethyl-1,3-disiletane: The presence of ethyl groups instead of hexyl groups can influence the compound’s physical properties and reactivity.
1,3-Divinyl-1,3-dimethyl-1,3-disiletane: Vinyl groups can introduce additional reactivity, making this compound useful in polymerization reactions.
特性
CAS番号 |
160053-05-4 |
|---|---|
分子式 |
C16H36Si2 |
分子量 |
284.63 g/mol |
IUPAC名 |
1,3-dihexyl-1,3-dimethyl-1,3-disiletane |
InChI |
InChI=1S/C16H36Si2/c1-5-7-9-11-13-17(3)15-18(4,16-17)14-12-10-8-6-2/h5-16H2,1-4H3 |
InChIキー |
MXTNBJLPDABKHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si]1(C[Si](C1)(C)CCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)



![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)



